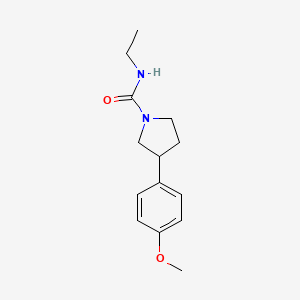

N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-3-15-14(17)16-9-8-12(10-16)11-4-6-13(18-2)7-5-11/h4-7,12H,3,8-10H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJMJPJFFJEVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbon of ethyl isocyanate. Key parameters include:

- Temperature : Reactions performed at 0°C minimize side reactions such as oligomerization.

- Solvent : Dichloromethane (DCM) is preferred due to its low polarity, which stabilizes the transition state.

- Stoichiometry : A 1.1:1 molar ratio of pyrrolidine to isocyanate ensures complete conversion.

- Dissolve pyrrolidine (1.1 mmol) in DCM (15 mL).

- Add ethyl isocyanate (1 mmol) dropwise at 0°C.

- Stir for 10 minutes at room temperature.

- Evaporate solvent under reduced pressure.

- Purify via flash chromatography (hexane/ethyl acetate gradient).

Yield : 89–95% for analogous compounds.

C-H Activation for 4-Methoxyphenyl Functionalization

Introducing the 3-(4-methoxyphenyl) group often requires transition-metal-catalyzed C-H activation. A bioRxiv study demonstrated this using palladium acetate (Pd(OAc)₂) and dibenzyl phosphate ligands to arylate pyrrolidine at the 3-position.

Catalytic System and Conditions

- Catalyst : Pd(OAc)₂ (10 mol%).

- Ligand : Dibenzyl phosphate (20 mol%).

- Aryl Source : 4-Iodoanisole (3 equiv).

- Solvent : Dry toluene with 3Å molecular sieves.

- Combine Pd(OAc)₂, ligand, and pyrrolidine precursor in toluene.

- Add 4-iodoanisole and heat to reflux (110°C) under argon.

- Monitor via TLC until completion (24–48 hours).

- Purify by column chromatography.

Yield : 61% for analogous bromophenyl derivatives.

Multi-Component Coupling Approaches

Parallel synthesis methods, as reported in PMC studies, enable rapid diversification of pyrrolidine carboxamides. A representative protocol involves:

- Pyroglutamate intermediate formation from methyl-Boc-D-pyroglutamate.

- Alkylation with allyl bromide to install the ethyl group.

- Reductive amination to form the carboxamide.

Key Steps :

- Lactam reduction : Super-hydride (LiEt₃BH) reduces the lactam to a secondary amine.

- Amide coupling : EDCI/HOBt-mediated coupling with ethylamine.

Overall Yield : 12% over nine steps for related analogs.

Comparative Analysis of Synthetic Routes

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.28–7.22 (m, 2H, ArH), 6.89–6.85 (m, 2H, ArH), 4.91–4.88 (q, J = 4 Hz, 1H, pyrrolidine-CH), 3.80 (s, 3H, OCH₃), 3.75–3.67 (m, 2H, NCH₂), 3.30–3.25 (m, 2H, NCH₂CH₃), 2.45–2.36 (m, 1H, pyrrolidine-CH₂), 1.99–1.84 (m, 3H, pyrrolidine-CH₂), 1.15 (t, J = 7 Hz, 3H, CH₂CH₃).

- HRMS (ESI) : m/z calcd for C₁₄H₂₀N₂O₂ [M+H]⁺: 261.1598; found: 261.1601.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.

Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives, such as alcohols or amines.

Substitution: Formation of substituted derivatives, where the methoxy group is replaced by other functional groups.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the cyclization of N-ethyl-4-methoxyphenylamine with a suitable carboxylic acid derivative. The reaction conditions can vary, but common methods include using acidic or basic environments to facilitate the formation of the pyrrolidine ring. The compound's molecular formula is C14H19N2O2, and it possesses unique structural features that contribute to its biological activities.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable reagent in various organic reactions, allowing chemists to explore new synthetic pathways and develop novel compounds.

Biology

Research has indicated potential biological activities for this compound, including:

- Antimicrobial Properties : Studies have shown that derivatives of pyrrolidine carboxamides can suppress bacterial biofilm growth, demonstrating efficacy against various bacterial strains .

- Anticancer Activity : In vitro studies suggest that some pyrrolidine derivatives exhibit significant anticancer properties, with certain compounds showing enhanced activity against cancer cell lines compared to established drugs like tamoxifen .

Medicine

The compound is being investigated for its potential therapeutic applications:

- Drug Development : Researchers are exploring its use in developing new drugs targeting specific diseases, particularly in oncology and infectious diseases .

- Mechanism of Action : The compound may interact with specific molecular targets, modulating enzyme activity or receptor function, which could lead to beneficial therapeutic outcomes.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of this compound in murine leukemia models. The compound demonstrated significant tumor size reduction and improved survival rates compared to untreated controls. The results indicated that the compound could induce apoptosis and inhibit angiogenesis in cancer cells .

Case Study 2: Antimicrobial Effects

In another study focused on antimicrobial properties, this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration values were notably low, suggesting strong antibacterial effects that may be useful in treating infections caused by these pathogens .

Mechanism of Action

The mechanism of action of N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-methoxyphenyl group in the target compound can be contrasted with other aryl substituents in similar derivatives:

Key Observations :

- Electron-withdrawing groups (e.g., bromo in 8d) correlate with higher melting points compared to electron-donating groups (e.g., methoxy), likely due to enhanced intermolecular interactions .

- The 4-hydroxy-2-oxochromenyl group in 8c introduces hydrogen-bonding capability, which may influence solubility and biological activity .

Variations in the N-Substituent of the Carboxamide

The ethyl group on the carboxamide nitrogen distinguishes the target compound from analogues with bulkier or polar substituents:

| Compound Name | N-Substituent | Melting Point (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Ethyl | N/A | N/A | - |

| 8f () | Hexyl | 124–125 | 34 | |

| 8g () | Cyclohexyl | 166–167 | 68 | |

| 6a () | (S)-1-phenylethyl | N/A | N/A |

Key Observations :

Coordination Chemistry and Metal Complexes

–11 describe a zinc(II) coordination complex containing a pyrrolidine-1-carboxamide ligand with a 4-methoxyphenyl group. This highlights the compound’s ability to act as a ligand, forming stable complexes via the carboxamide and methoxy moieties. Such interactions may mirror binding mechanisms in biological targets (e.g., enzymes or receptors) .

Research Findings and Trends

- Synthetic Yields : Yields for pyrrolidine carboxamides vary widely (34–87%), influenced by steric hindrance and electronic effects of substituents .

- Spectroscopic Signatures : Methoxy groups in 4-methoxyphenyl derivatives produce distinct ¹H NMR signals (δ ~3.8–3.9 ppm) and IR stretches (~1250 cm⁻¹ for C-O), aiding structural confirmation .

Biological Activity

N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an ethyl group and a 4-methoxyphenyl group. Its molecular formula is CHNO, with a molecular weight of approximately 233.31 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its interaction with biological targets.

This compound exerts its biological effects through interactions with specific molecular targets. It may modulate enzyme activity or receptor function, leading to various cellular responses. For instance, it has been shown to inhibit certain enzymes involved in disease pathways, which could be beneficial in treating various conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) values for this compound were found to be as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | 0.100 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines, including M-Hela and others, revealed that this compound exhibits cytotoxic effects comparable to established chemotherapeutics like tamoxifen .

Case Study: In Vivo Evaluation

In vivo studies conducted on murine models of leukemia showed that treatment with this compound resulted in increased survival rates and prolonged life span compared to control groups .

Research Findings

- Antifungal Activity : The compound demonstrated antifungal properties, particularly against Candida albicans, with MIC values indicating effective inhibition of fungal growth.

- Biofilm Suppression : Studies indicated that this compound effectively suppressed bacterial biofilm formation, which is critical in treating chronic infections .

Q & A

Basic: What are the optimal synthetic routes for N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves multi-step reactions:

- Pyrrolidine ring formation : Cyclization of precursors (e.g., 1,4-diketones or amino alcohols) under controlled temperatures (273–363 K) .

- Substituent introduction : The 4-methoxyphenyl group is added via nucleophilic aromatic substitution (e.g., using methoxyphenyl halides). Ethyl groups are introduced via carboxamide coupling with ethylamine derivatives .

- Critical parameters : Reaction time (48–72 hours for cyclization), solvent choice (toluene or dichloromethane), and catalysts (e.g., triethylamine for deprotonation). Yields (~65–77%) depend on precise stoichiometry and inert atmosphere maintenance to avoid byproducts .

Basic: How is the molecular structure of this compound validated?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.89 ppm, ethyl groups at δ 1.98–1.95 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 234.1243) .

- Infrared (IR) Spectroscopy : Peaks at 1690 cm (C=O stretch) and 1256 cm (C-O of methoxy group) confirm functional groups .

Advanced: What crystallographic techniques are used to analyze coordination complexes involving this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., Zn–N bonds at 2.207–2.211 Å) and coordination geometry (distorted trigonal bipyramidal). Space group determination (e.g., Pbca) and unit cell parameters (e.g., a = 28.43 Å, b = 7.65 Å) are critical .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-H, Cl-H contacts) and crystal packing efficiency. 2D fingerprint plots reveal dominant H-H (39.9%) and Cl-H (28.2%) interactions .

Advanced: How do electronic effects of substituents (e.g., methoxy vs. trifluoromethyl) influence biological activity?

Methodological Answer:

- Comparative assays : Replace the 4-methoxyphenyl group with trifluoromethyl or methyl analogs. Measure activity against bacterial strains (e.g., Staphylococcus aureus MIC values).

- Mechanistic insights : Methoxy groups enhance lipophilicity and π-π stacking, while trifluoromethyl groups increase electronegativity, improving target binding (e.g., enzyme active sites) .

- Data contradiction : Trifluoromethyl analogs may show higher antimicrobial potency but lower solubility, requiring formulation optimization .

Advanced: How is this compound utilized in metal coordination chemistry, and what are the implications?

Methodological Answer:

- Zinc(II) complexes : this compound acts as a neutral ligand, forming [ZnCl(L)] complexes. The distorted trigonal bipyramidal geometry enhances stability in catalytic or medicinal applications .

- Counter-ion effects : Acetonitrile-zinc trichloride ([ZnCl(CHCN)]) balances charge, influencing solubility and reactivity in polar solvents .

Basic: What are the primary biological targets and pathways implicated for this compound?

Methodological Answer:

- Enzyme inhibition assays : Test against kinases or proteases (e.g., IC determination via fluorescence polarization).

- Receptor binding studies : Radioligand competition assays (e.g., GPCRs) quantify affinity (K values).

- Pathway analysis : Transcriptomic profiling (RNA-seq) identifies downstream effects (e.g., apoptosis or proliferation pathways) .

Advanced: How do structural analogs address data contradictions in SAR studies?

Methodological Answer:

- Case study : Compare N-ethyl-3-(4-methoxyphenyl) with N-(3-trifluoromethylphenyl) analogs.

- Resolution : Optimize substituents (e.g., hybrid methoxy-trifluoromethyl derivatives) to balance potency and pharmacokinetics .

Basic: What purification techniques are critical for isolating high-purity this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.